

Application Note: UPLC-MS/MS Analysis of 25-Desacetyl Rifampicin in Human Plasma

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Compound of Interest

Compound Name: *25-Desacetyl Rifampicin*

Cat. No.: *B13720647*

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of **25-Desacetyl Rifampicin**, the primary active metabolite of Rifampicin, in human plasma. The protocol employs a simple protein precipitation technique for sample preparation, ensuring high throughput and efficiency. Chromatographic separation is achieved on a C18 column with a total run time of 1.4 minutes, making it suitable for high-volume sample analysis in therapeutic drug monitoring (TDM) and pharmacokinetic studies.^[1] The method was validated for specificity, linearity, accuracy, and precision, demonstrating its reliability for bioanalytical applications.

Introduction

Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis.^[2] It is primarily metabolized in the body to **25-Desacetyl Rifampicin** (25-dRIF), which is also microbiologically active.^[2] Monitoring the plasma concentrations of both the parent drug and its active metabolite is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing toxicity. Subtherapeutic exposure to Rifampicin has been linked to poor clinical outcomes and the development of drug resistance.^[2]

UPLC-MS/MS offers superior sensitivity and specificity compared to conventional HPLC methods, allowing for rapid and accurate quantification of analytes in complex biological matrices like plasma.^[1] This document provides a detailed protocol for the sample preparation and UPLC-MS/MS analysis of **25-Desacetyl Rifampicin** in human plasma.

Experimental Protocol

Materials and Reagents

- **25-Desacetyl Rifampicin** reference standard
- Rifampicin-d3 or other suitable internal standard (IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Ammonium Formate (LC-MS grade)
- Formic Acid (LC-MS grade)
- Ultrapure Water
- Drug-free human plasma (K2EDTA)

Instrumentation

- UPLC System: Waters Acuity UPLC, Agilent 1290 Infinity, or equivalent.
- Mass Spectrometer: AB Sciex API 4000, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer.
- Analytical Column: Gemini NX C18 (or equivalent C18 column).^[3]

Preparation of Standards and Quality Control (QC) Samples

- Stock Solutions: Prepare primary stock solutions of **25-Desacetyl Rifampicin** and the Internal Standard (IS) in methanol.

- Working Solutions: Create a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water.
- Calibration Standards & QCs: Prepare calibration curve standards and quality control (QC) samples by spiking known concentrations of the working solutions into drug-free human plasma.

Sample Preparation (Protein Precipitation)

- Thaw plasma samples, calibration standards, and QCs at room temperature.
- Vortex the samples to ensure homogeneity.
- Pipette 100 μ L of each plasma sample into a clean microcentrifuge tube.
- Add the internal standard solution to each tube (except for blank samples).
- Add a protein precipitation agent, such as methanol or acetonitrile, to deproteinize the sample.^[4]
- Vortex vigorously for approximately 1-2 minutes.
- Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.^[5]
- Carefully transfer the supernatant to a new set of vials or a 96-well plate for injection into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

Table 1: UPLC Method Parameters

Parameter	Condition
Column	Gemini NX C18 or equivalent
Mobile Phase A	2mM Ammonium Formate in Water
Mobile Phase B	Methanol
Flow Rate	0.6 mL/min ^[4]
Gradient	Isocratic: 40:60 (A:B) ^[4]
Injection Volume	1-10 μ L
Column Temperature	40 °C ^[4]

| Total Run Time | 1.4 - 4.0 minutes^{[1][6]} |

Table 2: Mass Spectrometry Parameters

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transition (25-dRIF)	Specific m/z values to be optimized based on instrumentation
MRM Transition (IS)	Specific m/z values to be optimized based on instrumentation
Source Temperature	500 °C ^[7]
Desolvation Gas Flow	1000 L/h ^[7]

| Capillary Voltage | 500 V^[7] |

Method Validation Data

The method is validated according to regulatory guidelines to ensure reliability.

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

Analyte	Calibration Range	Correlation Coefficient (r^2)	LLOQ
25-Desacetyl Rifampicin	70.4 - 3379.2 ng/mL	> 0.992	70.4 ng/mL[1]
Rifapentine (for comparison)	2.00 - 2000 ng/mL	-	2.00 ng/mL[8]

| 25-O-desacetyl rifapentine | 4.00 - 2000 ng/mL | - | 4.00 ng/mL[8] |

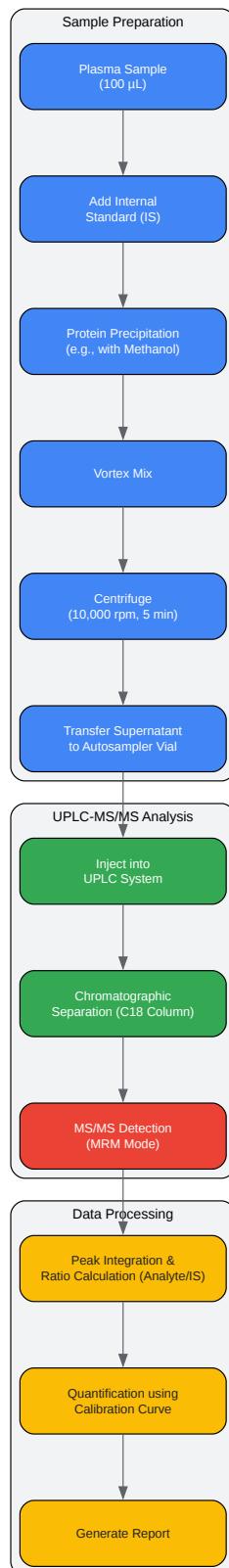
Table 4: Precision and Accuracy

Analyte	QC Level	Within-Day Precision (%RSD)	Between-Day Precision (%RSD)	Accuracy (Bias %)
25-Desacetyl Rifampicin	Low QC	1.8% - 4.2%	5.3% - 10.1%	0.1% - 8.2%[1]
	Mid QC	1.8% - 4.2%	5.3% - 10.1%	0.1% - 8.2%[1]
	High QC	1.8% - 4.2%	5.3% - 10.1%	0.1% - 8.2%[1]

| 25-O-desacetyl rifapentine (for comparison) | Low, Mid, High QC | 6.7% - 11.8% | 6.7% - 11.8% | 96.4% - 106.3%[8] |

Acceptance criteria for precision (%RSD) and accuracy are typically within $\pm 15\%$ ($\pm 20\%$ at the LLOQ).[1]

Experimental Workflow Diagram

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Caption: Workflow for the UPLC-MS/MS analysis of **25-Desacetyl Rifampicin** in plasma.

Conclusion

The UPLC-MS/MS method described provides a fast, sensitive, and reliable approach for the quantification of **25-Desacetyl Rifampicin** in human plasma. The simple sample preparation protocol and short chromatographic run time make it highly suitable for routine therapeutic drug monitoring and for supporting pharmacokinetic studies in clinical research, ultimately aiding in the optimization of tuberculosis treatment.

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